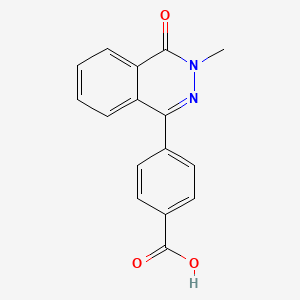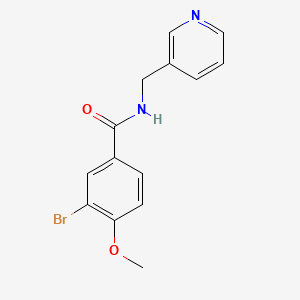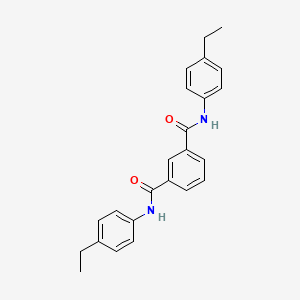
2,6-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as GW 5074 and is a selective inhibitor of c-Jun N-terminal kinase (JNK). JNK is a member of the mitogen-activated protein kinase (MAPK) family, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of JNK by GW 5074 has been shown to have several biochemical and physiological effects, making it a promising tool for studying the role of JNK in various diseases.
Mécanisme D'action
The mechanism of action of GW 5074 involves the selective inhibition of JNK. JNK is activated in response to various stress stimuli, including oxidative stress, UV radiation, and cytokines. The activation of JNK leads to the phosphorylation of several downstream targets, including transcription factors such as c-Jun and ATF-2, which regulate gene expression. The inhibition of JNK by GW 5074 prevents the phosphorylation of these downstream targets, leading to the suppression of JNK-mediated signaling pathways.
Biochemical and Physiological Effects
The inhibition of JNK by GW 5074 has several biochemical and physiological effects. For instance, studies have shown that GW 5074 can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models of inflammation. Furthermore, GW 5074 has been shown to reduce the expression of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and are implicated in various diseases such as cancer and arthritis. These findings suggest that GW 5074 has anti-inflammatory and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using GW 5074 in lab experiments is its high selectivity for JNK. This selectivity allows researchers to specifically target JNK-mediated signaling pathways without affecting other MAPK pathways. Furthermore, GW 5074 has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of using GW 5074 is its relatively low potency compared to other JNK inhibitors. This limitation can be overcome by using higher concentrations of GW 5074 or by combining it with other JNK inhibitors.
Orientations Futures
There are several future directions for the use of GW 5074 in scientific research. For instance, GW 5074 can be used to study the role of JNK in various diseases such as cancer, diabetes, and neurodegenerative diseases. Furthermore, GW 5074 can be used in combination with other drugs to enhance their therapeutic efficacy. Additionally, the development of more potent JNK inhibitors based on the structure of GW 5074 can lead to the discovery of new drugs for the treatment of various diseases.
Conclusion
In conclusion, 2,6-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide is a promising tool for studying the role of JNK in various diseases. The selective inhibition of JNK by GW 5074 has several biochemical and physiological effects, making it a potential therapeutic agent for the treatment of various diseases. The synthesis method of GW 5074 is reliable, and its use in scientific research has been extensively documented. The future directions for the use of GW 5074 in scientific research are promising, and further studies are needed to fully explore its potential applications.
Méthodes De Synthèse
The synthesis of GW 5074 involves several steps, including the reaction of 2,6-dichlorobenzoyl chloride with 2-methoxy-5-nitroaniline to form 2,6-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide. The final product is obtained through purification and crystallization. This synthesis method has been described in detail in several scientific publications and is considered reliable.
Applications De Recherche Scientifique
GW 5074 has been extensively used in scientific research to study the role of JNK in various diseases. For instance, studies have shown that the inhibition of JNK by GW 5074 can reduce the severity of inflammation in animal models of rheumatoid arthritis and colitis. Furthermore, GW 5074 has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. These findings suggest that GW 5074 has potential therapeutic applications in the treatment of various diseases.
Propriétés
IUPAC Name |
2,6-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O4/c1-22-12-6-5-8(18(20)21)7-11(12)17-14(19)13-9(15)3-2-4-10(13)16/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFMBSMPCUFNNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dichlorophenyl)-N'-[(2-fluorobenzoyl)oxy]ethanimidamide](/img/structure/B5809891.png)
![7-[(4-methoxybenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B5809898.png)
![2-{[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5809902.png)

![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5809913.png)
![methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5809921.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(3-methoxyphenyl)glycinamide](/img/structure/B5809951.png)
![methyl 3-{[(3-methylbutyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5809959.png)




![N-[5-(butyrylamino)-2-chlorophenyl]-3-methoxybenzamide](/img/structure/B5809992.png)